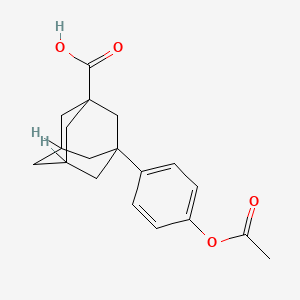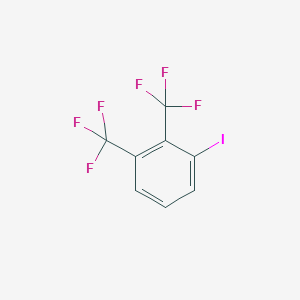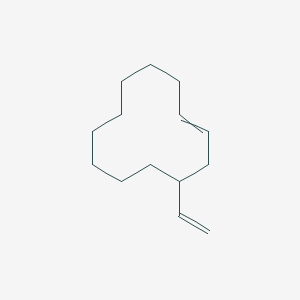
4-Ethenylcyclododec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenylcyclododec-1-ene: is an organic compound characterized by a twelve-membered carbon ring with a double bond and an ethenyl group attached to the ring. This compound belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more carbon-carbon double bonds. The presence of the ethenyl group and the double bond within the ring structure imparts unique chemical properties to this compound, making it a subject of interest in various fields of research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylcyclododec-1-ene can be achieved through several methods, including cycloaddition reactions. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring, which can then be further modified to introduce the ethenyl group . Another method involves the ring-closing metathesis (RCM) reaction, where a linear diene undergoes cyclization to form the desired cycloalkene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Grubbs’ catalyst in RCM reactions, is common to facilitate the cyclization process . Additionally, purification techniques like distillation and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethenylcyclododec-1-ene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with Pd/C catalyst
Substitution: Bromine (Br₂), hydrogen halides (HCl, HBr)
Major Products:
Oxidation: Epoxides, diols
Reduction: Cyclododecane
Substitution: Halogenated cyclododecenes
Applications De Recherche Scientifique
4-Ethenylcyclododec-1-ene finds applications in various scientific research fields, including:
Mécanisme D'action
The mechanism of action of 4-Ethenylcyclododec-1-ene in chemical reactions involves the interaction of its double bond and ethenyl group with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Cyclododecene: A similar cycloalkene with a twelve-membered ring but without the ethenyl group.
Cyclooctene: An eight-membered ring cycloalkene with similar reactivity but different ring strain and stability.
Cyclohexene: A six-membered ring cycloalkene with different physical and chemical properties due to its smaller ring size.
Uniqueness: 4-Ethenylcyclododec-1-ene is unique due to its larger ring size and the presence of the ethenyl group, which imparts distinct reactivity and potential for functionalization compared to smaller cycloalkenes. Its larger ring size reduces ring strain, making it more stable and versatile in various chemical reactions .
Propriétés
Numéro CAS |
113281-35-9 |
|---|---|
Formule moléculaire |
C14H24 |
Poids moléculaire |
192.34 g/mol |
Nom IUPAC |
4-ethenylcyclododecene |
InChI |
InChI=1S/C14H24/c1-2-14-12-10-8-6-4-3-5-7-9-11-13-14/h2,8,10,14H,1,3-7,9,11-13H2 |
Clé InChI |
OEPDAAGQKSPQFI-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCCCCCCCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


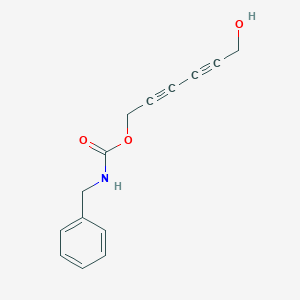
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
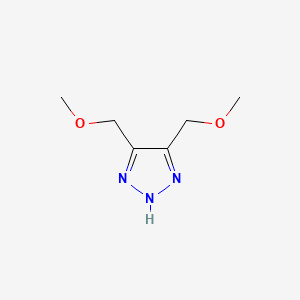
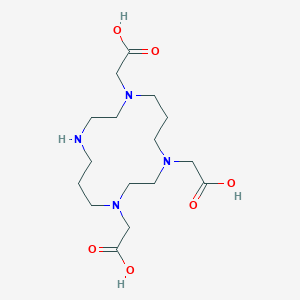
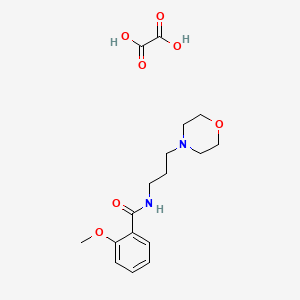
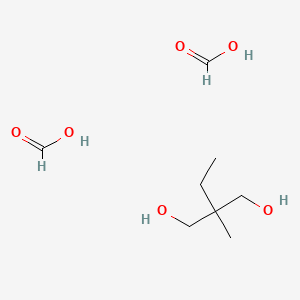
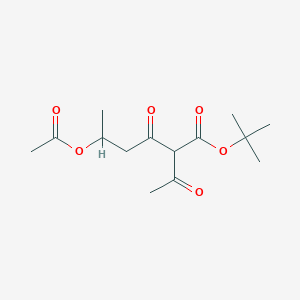

![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
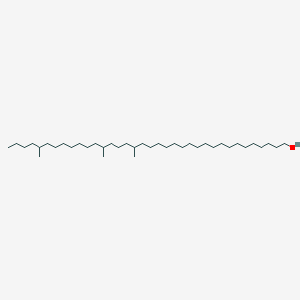
![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)
